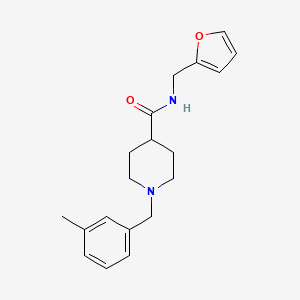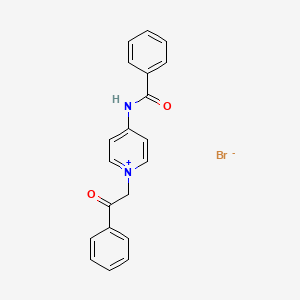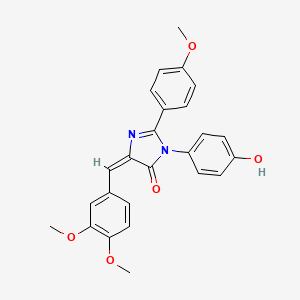![molecular formula C19H20N2O2S B4897120 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide, also known as DMQD-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit promising anti-tumor, anti-inflammatory, and anti-viral properties. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species in biological systems.
Mécanisme D'action
The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is not yet fully understood. However, studies have suggested that it may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide may also act as a reactive oxygen species scavenger, which could explain its potential as a fluorescent probe.
Biochemical and Physiological Effects:
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been found to have antioxidant properties, which could make it useful in protecting against oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is its versatility in various scientific applications. It is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its use in preclinical and clinical trials. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide also has potential as a fluorescent probe for detecting reactive oxygen species in biological systems, and further research is needed to explore this application. Additionally, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide could be modified to improve its properties, such as its solubility and bioavailability, for more effective use in various scientific applications.
Méthodes De Synthèse
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4,8-dimethylquinoline-2-thiol with 2-bromoethyl-2-furanylmethyl ketone, followed by the reaction of the resulting compound with N,N-dimethylpropanamide. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12-6-4-8-16-13(2)10-17(21-18(12)16)24-14(3)19(22)20-11-15-7-5-9-23-15/h4-10,14H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZRQCURJMXQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)


![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
